molecular formula C24H21N3O4S B264069 1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B264069
M. Wt: 447.5 g/mol
InChI Key: XPSWKAUBEFRVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of chromeno[2,3-c]pyrrole derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects through the modulation of various cellular pathways and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and reduce oxidative stress. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments include its potential therapeutic applications and its ability to modulate various cellular pathways. However, one of the limitations of using the compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Some of the potential areas of investigation include the development of more efficient synthesis methods, the identification of the compound's specific cellular targets, and the evaluation of its safety and efficacy in clinical trials. Additionally, the compound's potential use in the treatment of other diseases and disorders such as diabetes and cardiovascular diseases could also be explored.
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various scientific studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. There are several future directions for research on the compound, which could lead to the development of new treatments for various diseases and disorders.

Synthesis Methods

The synthesis of 1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported through several methods. One of the commonly used methods involves the reaction of 4-hydroxybenzaldehyde, isobutyl acetoacetate, and 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a catalyst. The reaction mixture is then subjected to reflux in ethanol, followed by purification to obtain the final product.

Scientific Research Applications

The potential therapeutic applications of 1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been investigated in various scientific studies. It has been reported to exhibit anticancer, antimicrobial, antiviral, and antioxidant activities. The compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H21N3O4S/c1-12(2)10-18-25-26-24(32-18)27-20(14-5-7-15(28)8-6-14)19-21(29)16-11-13(3)4-9-17(16)31-22(19)23(27)30/h4-9,11-12,20,28H,10H2,1-3H3

InChI Key

XPSWKAUBEFRVDJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)O

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.